Biotin-ASTD-FMK
Description
Evolution of Biotinylated Fluoromethyl Ketone (FMK) Probes in Chemical Biology
The development of peptidyl fluoromethyl ketones (PFMKs) has been a significant advancement in drug discovery and enzyme research. nih.govlsu.edu These compounds can act as potent and selective inhibitors of serine and cysteine proteases. nih.govlsu.edu The inclusion of a fluoromethyl ketone "warhead" at the C-terminus of a peptide sequence allows for the covalent modification of the target enzyme's active site. nih.govlsu.edupatsnap.com
The addition of a biotin (B1667282) tag to these FMK probes was a crucial innovation. Biotinylation provides a versatile handle for the detection, purification, and visualization of the labeled enzymes. medchemexpress.com The high affinity of biotin for streptavidin can be exploited in various analytical techniques, including western blotting and affinity chromatography, to isolate and identify the target proteases from complex biological mixtures. medchemexpress.com This combination of a specific peptide recognition sequence, an irreversible FMK inhibitor, and a biotin reporter tag has made biotinylated FMK probes powerful tools in chemical biology. nih.govmpbio.com
Conceptual Framework of Activity-Based Probes (ABPs) and Their Utility in Protease Research
Activity-based probes (ABPs) are small molecules designed to covalently and irreversibly bind to the active form of a specific enzyme or a class of enzymes. nih.govmpbio.com This feature distinguishes them from traditional substrate-based assays, as ABPs directly report on the functional state of an enzyme rather than just its presence. mpbio.comsigmaaldrich.com The general structure of an ABP consists of three key components: a reactive group (the "warhead") that forms a covalent bond with the enzyme's active site, a specific recognition element (often a peptide sequence) that directs the probe to the desired enzyme target, and a reporter tag (such as biotin or a fluorophore) for detection and analysis. sigmaaldrich.com
In protease research, ABPs have proven invaluable for several reasons. Protease activity is often tightly regulated, and the abundance of a protease protein does not always correlate with its enzymatic activity. nih.govsigmaaldrich.com ABPs allow researchers to specifically label and quantify the active fraction of a protease population, providing a more accurate picture of its biological role. nih.gov They are instrumental in identifying and characterizing protease activity in various biological contexts, from cell culture to in vivo models, and have been crucial in the discovery of new protease functions and the development of novel therapeutic strategies. mpbio.commpbio.com
Rationale for the Design and Application of Biotin-ASTD-FMK in Investigating Enzyme Activities
The design of this compound is based on the established principles of ABP development. The core components of this probe are:
Biotin Tag: This allows for the sensitive detection and affinity purification of the labeled enzyme using streptavidin-based methods. medchemexpress.com
ASTD Peptide Sequence: The tetrapeptide sequence, Ala-Ser-Thr-Asp, serves as the recognition element. Aspartic acid (Asp) at the P1 position is a key feature for targeting certain proteases, particularly caspases, which are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death). mpbio.com The ASTD sequence is designed to enhance the selectivity of the probe for specific caspase family members.
Fluoromethyl Ketone (FMK) Warhead: This electrophilic group reacts with a nucleophilic residue (typically a cysteine) in the active site of the target protease, forming a stable, irreversible covalent bond. nih.govlsu.edu This irreversible binding ensures that the probe remains attached to the active enzyme, allowing for its subsequent detection and analysis.
The primary application of this compound is as an irreversible inhibitor to study enzymes involved in apoptosis, such as caspases. sigmaaldrich.comsigmaaldrich.com By specifically labeling active caspases, researchers can monitor their activation during apoptosis and investigate the mechanisms of cell death. A related compound, Z-ASTD-FMK, has been noted as a synthetic peptide that can reversibly inhibit the activity of EMAPII, a protein released during apoptosis.
Overview of Research Trajectories Enabled by this compound
The use of biotinylated FMK probes, including those with similar peptide sequences to this compound like Biotin-VAD-FMK and Biotin-DEVD-FMK, has significantly advanced several areas of research. medchemexpress.com These probes have been instrumental in:
Identifying Active Caspases: Researchers have used these probes to identify which specific caspases are activated in different cell types and in response to various apoptotic stimuli. medchemexpress.com
Characterizing Apoptotic Pathways: By monitoring caspase activation, these probes have helped to elucidate the signaling pathways that lead to programmed cell death.
Screening for Caspase Inhibitors: Competitive assays using biotinylated caspase probes can be employed to screen for and characterize new small molecule inhibitors of caspases.
Studying Enzyme Function in Complex Systems: The ability to pull down and identify labeled enzymes from cell lysates has enabled the discovery of new roles for proteases in various biological processes. medchemexpress.com
While specific research findings for this compound are not as widely documented as for some other caspase probes, its design principles suggest its utility in similar research applications focused on the specific detection and inhibition of caspases with a preference for the ASTD recognition sequence.
Properties
Molecular Formula |
C26H41FN6O10S |
|---|---|
Molecular Weight |
648.7044 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Insights into Biotin Astd Fmk Activity
Molecular Mechanism of Irreversible Enzyme Inhibition by Fluoromethyl Ketone Moieties
The fluoromethyl ketone (FMK) portion of Biotin-ASTD-FMK is the reactive "warhead" that leads to the inactivation of its target enzyme. This inhibition is typically irreversible, meaning the enzyme is permanently modified and its catalytic activity is lost.
Covalent Adduct Formation with Target Enzymes
Peptidyl fluoromethyl ketones are a class of compounds that have been developed as potent inhibitors of proteases, particularly cysteine and serine proteases. nih.govmdpi.comencyclopedia.pub The inhibitory mechanism of mono-fluoromethyl ketones (m-FMKs), such as the one in this compound, involves the formation of a stable covalent bond with a key amino acid residue in the enzyme's active site. nih.govencyclopedia.pub
For cysteine proteases, the process begins with the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbonyl carbon of the FMK. mdpi.com This interaction leads to the formation of a covalent adduct. nih.govmdpi.comencyclopedia.pub The high stability of the carbon-fluorine bond was initially expected to result in slow-binding, reversible inhibition. nih.govencyclopedia.pub However, for m-FMKs, the inhibition is usually irreversible, forming a stable thioether adduct. nih.govencyclopedia.pub This can occur through a direct SN2 displacement of the fluoride (B91410) ion or, more commonly, via a two-step mechanism involving a thiohemiketal intermediate that rearranges to the final thioether. nih.govencyclopedia.pub This covalent modification effectively and permanently blocks the enzyme's catalytic machinery. mdpi.com
In the case of serine proteases, a similar mechanism occurs where the active site serine's hydroxyl group attacks the FMK carbonyl, forming a stable hemiacetal. nih.gov The presence of fluorine atoms increases the electrophilicity of the ketone, making it more susceptible to this nucleophilic attack. nih.govencyclopedia.pub
Kinetic Analysis of Inhibitor-Enzyme Interactions
The interaction between an irreversible inhibitor like this compound and its target enzyme is a time-dependent process that can be characterized by specific kinetic parameters. acs.org Unlike reversible inhibitors, where the potency is typically described by an inhibition constant (Ki) or an IC50 value, the efficacy of irreversible inhibitors is best described by the second-order rate constant, kinact/KI. acs.org
This kinetic analysis generally follows a two-step model:
Initial Reversible Binding: The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, KI. acs.org
Irreversible Inactivation: The E·I complex then undergoes a chemical reaction to form a stable, covalent adduct (E-I). This step is described by the first-order rate constant of inactivation, kinact. acs.org
Influence of the Peptide Recognition Sequence (ASTD) on Enzyme Selectivity
The peptide sequence, in this case, Asp-Ser-Thr-Asp (ASTD), plays a critical role in determining which enzyme the FMK moiety will inhibit. This sequence mimics the natural substrate of the target protease, guiding the inhibitor to the correct active site.
Substrate Specificity Profiling of Target Proteases
Proteases, such as caspases, exhibit a high degree of specificity for the amino acid sequences they cleave. nih.govasm.org This specificity is largely determined by the interaction of the substrate's peptide sequence with the enzyme's active site pockets, particularly the S1 to S4 subsites. portlandpress.com The P1 residue, the amino acid immediately preceding the cleavage site, is a primary determinant of specificity for many proteases. encyclopedia.pubnih.gov For caspases, this is almost universally an aspartic acid (Asp) residue. nih.gov
The amino acids at the P2, P3, and P4 positions further refine this specificity. portlandpress.com For instance, inflammatory caspases like caspase-1 have a preference for bulky, hydrophobic residues at the P4 position. asm.org Effector caspases, such as caspase-3 and -7, often prefer an aspartic acid at P4, recognizing a DEVD sequence. bdbiosciences.comselleckchem.com The ASTD sequence in this compound would therefore be expected to target a specific subset of proteases that recognize this particular motif.
Comparative Analysis with Other Peptide-FMK Constructs (e.g., DEVD-FMK, VAD-FMK)
To understand the selectivity conferred by the ASTD sequence, it is useful to compare it with other well-characterized peptide-FMK inhibitors.
Z-DEVD-FMK : This is a well-known and highly specific inhibitor of caspase-3 and caspase-7. bdbiosciences.comselleckchem.comscbt.comtocris.combpsbioscience.com The DEVD peptide sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of these caspases during apoptosis. selleckchem.com Its specificity highlights how the peptide sequence directs the FMK warhead to a particular caspase.
Z-VAD-FMK : This compound is considered a broad-spectrum or pan-caspase inhibitor because it can inhibit a wide range of caspases. selleckchem.cominvivogen.compromega.com The Val-Ala-Asp (VAD) sequence is recognized by the active sites of multiple caspases, making it a less selective but more general tool for studying caspase-dependent processes. invivogen.commedchemexpress.com
The specificity of this compound would lie somewhere on this spectrum, determined by which proteases have a binding preference for the ASTD sequence.
Role of the Biotin (B1667282) Tag in Facilitating Research Applications
The biotin tag is a small molecule (vitamin B7) that is covalently attached to the ASTD-FMK inhibitor. wikipedia.orgpatsnap.com This tag does not typically interfere with the inhibitory activity of the molecule but provides a powerful handle for a variety of research applications. wikipedia.orggbiosciences.com
The utility of the biotin tag stems from its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. gbiosciences.comnih.gov This high-affinity binding allows for the detection, purification, and localization of the inhibitor and, by extension, the enzyme it has bound to. wikipedia.orgthermofisher.com
Common applications of biotinylated inhibitors like this compound include:
Affinity Purification: Biotinylated enzyme-inhibitor complexes can be isolated from complex biological mixtures, such as cell lysates, using streptavidin-coated beads. nih.govscience.gov This allows for the identification of the target enzyme.
Detection and Visualization: The bound inhibitor can be detected using streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme like horseradish peroxidase. wikipedia.org This is useful in techniques like Western blotting, ELISA, and immunohisto-chemistry to visualize the location and amount of the active target enzyme. gbiosciences.comthermofisher.com
Activity-Based Protein Profiling (ABPP): Biotinylated probes are used to specifically label and identify active enzymes within a complex proteome. medchemexpress.comapexbt.com
Streptavidin-Biotin Interaction for Affinity Purification
The foundation of many applications involving this compound lies in the remarkably strong and highly specific non-covalent interaction between biotin and streptavidin. sigmaaldrich.comthermofisher.com Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, has a tetrameric structure, with each subunit capable of binding one molecule of biotin. thermofisher.comsouthernbiotech.com This interaction is one of the strongest known biological interactions, characterized by a very low dissociation constant (Kd = 10⁻¹⁵ M), making the complex extremely stable. thermofisher.com Once formed, the bond is resistant to changes in pH, temperature, organic solvents, and other denaturing agents. thermofisher.com
This robust interaction is harnessed for affinity purification. sigmaaldrich.comcore.ac.uk In this technique, streptavidin is immobilized on a solid support, such as sepharose beads, to create a chromatography resin. sigmaaldrich.com When a complex mixture containing a biotinylated molecule like this compound is passed over this resin, the biotin tag specifically binds to the immobilized streptavidin. sigmaaldrich.comthermofisher.com Unbound components can then be washed away, resulting in the purification of the biotinylated molecule and any proteins or complexes associated with it. sigmaaldrich.com This method can be used to isolate and enrich specific target proteins that have been tagged with this compound. southernbiotech.com
| Parameter | Description | Relevance to this compound |
| Ligand | Biotin | The biotin moiety of this compound. |
| Binding Partner | Streptavidin | Immobilized on a solid support for affinity capture. |
| Interaction | Non-covalent | One of the strongest known biological interactions. thermofisher.com |
| Result | Purification/Enrichment | Isolation of this compound and its interacting partners. southernbiotech.com |
Implications for Detection and Visualization Methodologies
The high affinity of the streptavidin-biotin interaction is also central to various detection and visualization techniques in molecular biology. thermofisher.comsouthernbiotech.com By conjugating streptavidin to a detectable marker, such as a fluorescent dye or an enzyme like horseradish peroxidase (HRP), the location and quantity of a biotinylated molecule can be determined. southernbiotech.comthermofisher.com
When this compound is used to label a target protein, the subsequent addition of a streptavidin-enzyme conjugate allows for the generation of a measurable signal. southernbiotech.comthermofisher.com For example, in an enzyme-linked immunosorbent assay (ELISA) or a Western blot, the enzyme catalyzes a reaction that produces a colored or chemiluminescent product, indicating the presence of the target. southernbiotech.com This signal can be amplified because each streptavidin molecule can bind up to four biotinylated molecules, and multiple biotin molecules can be attached to a single target, leading to a higher concentration of the enzyme at the site of interest. southernbiotech.comthermofisher.com
This principle is also applied in immunohistochemistry (IHC) and in situ hybridization (ISH) to visualize the localization of specific molecules within cells and tissues. thermofisher.comresearchgate.net The use of biotinylated probes, like this compound in specific contexts, followed by detection with a streptavidin-based system, provides a powerful tool for researchers. nih.gov
| Technique | Principle | Role of this compound |
| ELISA/Western Blot | Enzymatic signal generation for detection. southernbiotech.com | The biotin tag allows for the binding of a streptavidin-enzyme conjugate. |
| Immunohistochemistry (IHC) | Visualization of target molecules in tissues. thermofisher.com | Enables the localization of its target protein within a cellular context. |
| In Situ Hybridization (ISH) | Detection of specific nucleic acid sequences. researchgate.net | While not its primary use, the biotin tag is a common tool in ISH protocols. |
Methodologies for Employing Biotin Astd Fmk in Research
Design and Synthesis Considerations for Biotin-ASTD-FMK Derivatives
While specific research studies detailing the design and synthesis of this compound derivatives are not widely documented, general principles in chemical probe development can be applied. The generation of derivatives would likely be pursued to enhance properties such as target specificity, cell permeability, or to modulate reactivity.
Key considerations would include:
Peptide Sequence Modification: Altering the Ala-Ser-Thr-Asp sequence could refine the probe's specificity towards different proteases or other enzymes that recognize this motif. Systematic substitution of amino acids would allow for the exploration of structure-activity relationships (SAR).
Linker Modification: The linker connecting the biotin (B1667282) molecule to the peptide-FMK core could be modified. Introducing polyethylene (B3416737) glycol (PEG) spacers of varying lengths, for instance, can improve solubility and reduce steric hindrance during affinity capture.
Reactive Group Alteration: While the FMK group is an effective irreversible inhibitor for certain proteases, alternative reactive groups could be synthesized to target different enzyme classes or to create reversible probes.
Isotopic Labeling: For quantitative proteomics studies, stable isotope-labeled versions of this compound could be synthesized. This would enable comparative analyses between different biological states using techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).
The synthesis of such derivatives would follow established solid-phase or solution-phase peptide synthesis protocols, followed by the coupling of the biotin moiety and the FMK warhead.
Application in Chemical Proteomics for Target Identification
This compound is designed for activity-based protein profiling (ABPP), a powerful chemical proteomic strategy to identify the active members of an enzyme family within a complex biological sample. pnas.org The general workflow involves treating a cell lysate or even live cells with the probe, which then covalently binds to its protein target(s).
The biotin tag on the probe is the key to isolating the probe-bound protein complexes. iba-lifesciences.com This is achieved through affinity purification, a technique that leverages the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin (or its deglycosylated analog, avidin). neb.comupenn.edu
Once the this compound probe has labeled its target protein(s) within a biological lysate, the entire mixture is incubated with streptavidin-conjugated solid supports, typically magnetic beads or agarose (B213101) resin. vwr.comsigmaaldrich.comgenebiosystems.com The high affinity of the biotin-streptavidin interaction ensures that the biotinylated probe, along with its covalently attached target protein and any associated binding partners, is efficiently captured and immobilized on the beads. neb.comrevvity.com
The general steps for enrichment are as follows:
Incubation: The cell lysate containing the probe-labeled proteins is incubated with streptavidin-coated beads.
Washing: A series of stringent washing steps are performed to remove non-specifically bound proteins. These washes can be performed with buffers containing high salt concentrations or mild detergents to minimize background contamination.
Elution: The captured proteins are then eluted from the beads for subsequent analysis. Since the biotin-streptavidin bond is extremely stable, elution often requires denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). tandfonline.com Alternatively, specialized linkers that can be cleaved by specific enzymes or chemical reagents can be incorporated into the probe design to allow for milder elution conditions. rsc.org
Table 1: Typical Components of an Affinity Purification Protocol for Biotinylated Proteins
| Component | Purpose | Example Concentration/Reagent |
| Lysis Buffer | Solubilize proteins from cells or tissues | RIPA buffer, Triton X-100 based buffers |
| Protease/Phosphatase Inhibitors | Prevent degradation and dephosphorylation of target proteins | Commercially available cocktails |
| Streptavidin-conjugated beads | Capture biotinylated proteins | Streptavidin-agarose or magnetic beads |
| Wash Buffer | Remove non-specific binders | PBS with 0.1% Tween-20, high-salt buffers |
| Elution Buffer | Release bound proteins from beads | SDS-PAGE loading buffer, solutions with high concentrations of free biotin (for reversible binding systems) |
A significant challenge in biotin-streptavidin based affinity purification is the presence of endogenously biotinylated proteins. nih.gov Biotin is an essential cofactor for several carboxylase enzymes involved in metabolism, and these proteins will also be captured by the streptavidin beads, leading to background noise and potentially masking the true targets of the probe. springernature.comnih.gov
Several strategies can be employed to mitigate this issue:
Pre-clearing: The lysate can be incubated with streptavidin beads prior to the addition of the biotinylated probe to remove the majority of endogenous biotinylated proteins.
Blocking: The use of avidin (B1170675)/biotin blocking kits can help to saturate endogenous biotin binding sites.
Depletion Strategies: In some cases, specific methods can be developed to deplete known abundant biotinylated proteins from the lysate before affinity purification. nih.gov For example, if the endogenous biotinylated proteins are known, specific antibodies could be used to remove them.
Quantitative Proteomics: Quantitative mass spectrometry approaches can help to distinguish specifically enriched proteins from the background of endogenous biotinylated proteins. frontiersin.org
Following affinity purification, the enriched proteins are identified using mass spectrometry (MS). acs.org This is the core of the target identification process.
The eluted proteins are first digested into smaller peptides, typically using the enzyme trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by a tandem mass spectrometer (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information. This peptide sequence data is then used to search protein databases to identify the proteins that were originally present in the sample. nih.gov
Quantitative proteomic techniques are often employed to increase the confidence in target identification and to study changes in protein interactions under different conditions. acs.org Methods like SILAC, iTRAQ, or label-free quantification can be used to compare the abundance of proteins pulled down in the presence of the this compound probe versus a control (e.g., a sample without the probe or with a competitor compound). nih.gov This allows for the differentiation of true interaction partners from non-specific background binders. nih.gov
Table 2: Overview of a Chemical Proteomics Workflow for Target ID of this compound
| Step | Description | Key Considerations |
| 1. Probe Incubation | Treat cell lysate or live cells with this compound. | Probe concentration, incubation time. |
| 2. Affinity Purification | Enrich biotinylated proteins using streptavidin beads. | Addressing endogenous biotin, stringent washing. |
| 3. On-Bead Digestion | Digest the captured proteins into peptides while still on the beads. | Choice of protease (e.g., trypsin). |
| 4. LC-MS/MS Analysis | Separate and identify the peptides by mass spectrometry. | High-resolution mass spectrometer for accuracy. |
| 5. Data Analysis | Identify proteins from peptide sequences and perform quantification. | Use of appropriate databases and software for protein identification and statistical analysis. |
By following these methodologies, researchers can effectively utilize this compound to identify its specific cellular targets, providing valuable insights into biological pathways and potential therapeutic targets.
Mass Spectrometry-Based Identification of Target Proteins
Quantitative Proteomics for Comparative Studies (e.g., using SILAC)
This compound serves as a valuable affinity probe in quantitative proteomics, particularly when combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC enables the precise relative quantification of proteins between different cell populations. mdc-berlin.decreative-proteomics.com The methodology involves growing two populations of cells in media that are identical except for specific amino acids; one medium contains the normal "light" amino acids (e.g., ¹²C₆-arginine), while the other contains "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-arginine). mdc-berlin.dequantbiology.org Over several cell divisions, these amino acids are incorporated into the entire proteome, effectively "encoding" the proteins from each population with a specific mass signature. u-tokyo.ac.jp
For comparative studies using this compound, the two differentially labeled cell populations can be subjected to different experimental conditions (e.g., treatment vs. control). After treatment, the cell populations are combined, lysed, and the resulting mixed proteome is incubated with this compound. nih.gov The biotin tag on the probe allows for the specific enrichment of its covalently bound target enzyme, pro-EMAP II, and any associated proteins, using streptavidin-coated beads. nih.govresearchgate.net
The enriched proteins are then digested and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer distinguishes between the heavy and light peptide pairs, and the ratio of their signal intensities provides an accurate measure of the relative abundance of the target protein and its interactors between the two conditions. mdc-berlin.de This approach can quantify changes in target expression, modification, or protein-protein interactions in response to a specific stimulus.
Table 1: Illustrative SILAC Data for this compound Pulldown
This table represents hypothetical data from a SILAC experiment comparing proteins that interact with this compound in apoptotic versus non-apoptotic cells.
| Protein ID | Protein Name | H/L Ratio | Description of Finding |
| P31043 | Pro-EMAP II | 5.2 | Increased abundance of the target protein in the apoptotic (Heavy) sample. |
| P42574 | Caspase-3 | 4.8 | Co-purification suggests an interaction with the apoptotic machinery. |
| Q02878 | Heat shock protein 70 | 0.9 | No significant change, likely a non-specific background protein. |
| P62258 | 14-3-3 protein zeta | 3.1 | Potential interacting partner whose association increases during apoptosis. |
In Vitro Enzymatic Assays
Evaluation of Inhibition Potency (IC₅₀, Kᵢ Determination)
The inhibitory potency of this compound against its target enzyme is determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. core.ac.uk To determine the IC₅₀, a reaction is established containing the purified target enzyme (the protease responsible for cleaving pro-EMAP II), a suitable substrate that generates a detectable signal (e.g., colorimetric or fluorometric), and a range of this compound concentrations. The reaction velocity is measured for each concentration, and the IC₅₀ value is calculated by plotting enzyme activity against the logarithm of the inhibitor concentration.
The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency as it is independent of substrate concentration. nih.gov For a competitive inhibitor like this compound instrument.com.cn, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
where [S] is the concentration of the substrate and Kₘ is the Michaelis-Menten constant, which represents the substrate concentration at which the reaction rate is half of its maximum. nih.gov
Table 2: Example Data for IC₅₀ Determination of this compound
| This compound Conc. (nM) | Enzyme Activity (% of Control) |
| 0.1 | 98.5 |
| 1.0 | 91.2 |
| 10 | 75.4 |
| 50 | 51.5 |
| 100 | 30.1 |
| 500 | 8.7 |
| 1000 | 2.3 |
Based on this hypothetical data, the IC₅₀ is approximately 50 nM.
Characterization of Target Enzyme Activity Modulation
This compound is an irreversible inhibitor, a characteristic conferred by its fluoromethylketone (FMK) functional group. mpbio.com The FMK moiety acts as a reactive "warhead" that forms a stable, covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protease. mpbio.comantibodies-online.com This covalent modification leads to the permanent inactivation of the enzyme.
The modulation of enzyme activity can be characterized by time-dependency studies. In such an assay, the enzyme is pre-incubated with this compound for various durations before the addition of the substrate. A progressive, time-dependent decrease in enzymatic activity would be observed, which is a hallmark of irreversible inhibition. Unlike reversible inhibitors, the inhibition by this compound cannot be overcome by increasing the substrate concentration. This mechanism ensures that once the probe has bound to an active enzyme, the interaction is permanent, making it an excellent tool for affinity labeling and profiling.
Cell-Based Research Methodologies
Assessment of Cellular Permeability and Intracellular Activity
For an inhibitor to be effective in a cellular context, it must be able to cross the plasma membrane and engage its intracellular target. FMK-based inhibitors are often synthesized as methyl esters to increase their lipophilicity and facilitate cell permeability. mpbio.com It is believed that once inside the cell, ubiquitous intracellular esterases cleave the ester group, which traps the now more polar, active form of the inhibitor within the cytoplasm. mpbio.com
The cellular permeability of this compound can be assessed directly. After incubating cells with the compound, the cells are lysed, and the lysate is analyzed by streptavidin blot. The detection of a biotin signal corresponding to the molecular weight of the target protein-probe adduct confirms that the probe has entered the cells and bound its target.
Intracellular activity is the measure of the probe's ability to inhibit its target within the native cellular environment. nih.gov This can be evaluated by measuring a downstream biological event. For instance, since its parent compound targets the processing of pro-EMAP II, which is released during apoptosis instrument.com.cn, a key experiment would be to induce apoptosis in cultured cells and determine if pre-treatment with this compound can block this specific processing event. The level of processed EMAP-II in the cell culture supernatant could be measured by ELISA or Western blot, providing a functional readout of the probe's intracellular efficacy.
Activity-Based Protein Profiling (ABPP) in Live Cells
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that uses active site-directed probes to assess the functional state of enzymes directly in complex biological systems. nih.govresearchgate.net this compound is well-suited for this application. A crucial aspect of ABPP is that probes like this compound only label catalytically active enzymes, providing a snapshot of the functional proteome rather than just protein abundance. nih.gov
In a typical live-cell ABPP experiment, intact, living cells are incubated with the cell-permeable this compound probe. nih.gov The probe enters the cells and covalently labels its active enzyme targets. Following this labeling step, the cells are lysed, and the entire proteome is harvested. The biotin tag on the probe-labeled proteins is then used to enrich them from the lysate via streptavidin affinity purification. researchgate.net Finally, the enriched proteins are identified and quantified using mass spectrometry. nih.gov This approach allows for the unambiguous identification of the cellular targets of this compound in their native physiological setting and can be used to profile changes in enzyme activity across different cellular states.
Table 3: Potential Targets of this compound Identified by in-cell ABPP
This table shows a hypothetical list of proteins identified by mass spectrometry following enrichment with this compound from apoptotic cell lysates.
| Accession No. | Protein Name | Function | Rationale for Identification |
| P31043 | Endothelial monocyte-activating polypeptide II (EMAP-II) | Cytokine, Apoptosis | Direct target based on the ASTD peptide sequence. instrument.com.cn |
| P42574 | Caspase-3 | Apoptosis Execution | Potential off-target or interacting partner with similar substrate specificity. |
| P55211 | Caspase-7 | Apoptosis Execution | Potential off-target or interacting partner. |
| Q14790 | Caspase-6 | Apoptosis Execution | Potential off-target or interacting partner. |
Inhibitor Co-treatment Strategies for Pathway Analysis
The use of this compound in co-treatment strategies is a powerful methodology for dissecting the specific cellular pathways influenced by Endothelial Monocyte-Activating Polypeptide II (EMAP II). By inhibiting the proteolytic processing of pro-EMAP II into its mature, biologically active form, this compound allows researchers to probe the functional consequences of this activation step. When used in combination with other specific inhibitors, it enables the precise mapping of signaling cascades and the elucidation of crosstalk between different cellular processes.
The fundamental principle of a co-treatment strategy is to modulate two or more distinct points in a biological system simultaneously. In the context of this compound, this involves inhibiting EMAP II maturation while also blocking another enzyme or pathway of interest. The resulting cellular or systemic phenotype can reveal whether the two targets function in the same linear pathway, in parallel pathways, or in a compensatory relationship. The biotin moiety of this compound provides an additional advantage, facilitating the affinity purification and identification of the enzyme that processes pro-EMAP II.
Detailed Research Findings
Research has employed the non-biotinylated counterpart, Z-ASTD-FMK, in co-treatment studies to distinguish the specific protease responsible for EMAP II maturation during apoptosis. In one key study, researchers induced apoptosis in myeloid precursor cells, which triggers the cleavage of pro-EMAP II and the release of its mature 23-kDa form. nih.gov To identify the enzyme responsible, the cells were co-treated with Z-ASTD-FMK and other caspase inhibitors. nih.govresearchgate.net
The results demonstrated that Z-ASTD-FMK effectively abrogated the release of mature EMAP II in a dose-dependent manner. nih.govresearchgate.net In contrast, co-treatment with Z-DEVD-CMK, an inhibitor of caspase-3, had only a weak effect, and Z-YVAD-CMK, a caspase-1 inhibitor, had a negligible impact on EMAP II processing. nih.govresearchgate.net This co-treatment approach was crucial in demonstrating that a specific caspase-like enzyme, distinct from caspase-1 and caspase-3, is responsible for the proteolytic activation of EMAP II during apoptosis. nih.gov
| Primary Inhibitor | Co-inhibitor | Target of Co-inhibitor | Experimental System | Key Finding | Reference |
|---|---|---|---|---|---|
| Z-ASTD-FMK | - | pro-EMAP II Processing | Apoptotic 32D Myeloid Precursor Cells | Effectively blocked the release of mature 23-kDa EMAP II. | nih.gov |
| - | Z-DEVD-CMK | Caspase-3 | Apoptotic 32D Myeloid Precursor Cells | Exhibited weak inhibitory effect on pro-EMAP II cleavage. | nih.govresearchgate.net |
| - | Z-YVAD-CMK | Caspase-1 | Apoptotic 32D Myeloid Precursor Cells | Showed little to no inhibition of mature EMAP II release. | nih.govresearchgate.net |
Furthermore, co-treatment strategies are used to position the EMAP II pathway relative to other major cellular signaling networks, such as autophagy and signal transduction cascades. For instance, studies have combined EMAP II treatment (the functional consequence of the process blocked by this compound) with inhibitors of autophagy or specific kinases. One study revealed that in human glioblastoma cells, the inhibitory effects of EMAP II on cell viability were reversed by co-treatment with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), indicating that EMAP II's anti-tumor activity is mediated through the induction of autophagy. nih.govresearchgate.net
| Primary Effector/Inhibitor | Co-inhibitor | Target of Co-inhibitor | Experimental System | Key Finding | Reference |
|---|---|---|---|---|---|
| EMAP II | 3-methyladenine (3-MA) | Autophagy (PI3K Class III) | Human Glioblastoma Cells | 3-MA blocked EMAP II-induced mitophagy and reversed its inhibitory effect on cell viability, linking EMAP II function to autophagy. | nih.govresearchgate.net |
| EMAP II | p38 MAPK Inhibitor (SB203580) | p38 MAPK | Human Microvascular Endothelial Cells | The p38 inhibitor abrogated EMAP II-induced apoptosis, confirming the pathway is p38-dependent. | nih.govphysiology.org |
| EMAP II | Rapamycin | mTOR | Glioblastoma Cells / Vascular Injury Models | Demonstrated synergistic inhibition of cell proliferation and migration, implicating the PI3K/Akt/mTOR pathway. | nih.govoup.com |
| EMAP II | MG132 | Proteasome | Endothelial Cells | MG132 abolished the EMAP II-mediated inhibition of HIF-1α, showing EMAP II regulates HIF-1α via proteasomal degradation. | unifi.it |
Applications of Biotin Astd Fmk in Cellular and Molecular Biology Research
Investigations into Protease Activity and Function in Cellular Processes
The unique structure of Biotin-ASTD-FMK makes it an invaluable reagent for dissecting the intricate functions of proteases within the cellular environment. By irreversibly inhibiting its target, this probe allows for the detailed study of the consequences of removing a specific protease's activity.
Elucidation of Protease Cascades (e.g., related to apoptosis, if applicable to ASTD sequence)
Proteases often function in complex signaling cascades, where the activation of one protease leads to the activation of another in a domino-like effect. A well-known example of such a cascade is the caspase pathway in apoptosis, or programmed cell death. lubio.chbiolinks.co.jp Caspases are a family of cysteine proteases that are activated in a hierarchical manner, with initiator caspases activating effector caspases, which then cleave a host of cellular substrates to execute the apoptotic program. lubio.chbiolinks.co.jp
Peptide-FMK inhibitors are instrumental in deciphering these pathways. For instance, inhibitors like Biotin-DEVD-FMK and Z-IETD-FMK are used to target and inhibit specific caspases (caspase-3 and caspase-8, respectively), allowing researchers to map their positions and roles within the apoptotic cascade. antibodies-online.com The ASTD sequence in this compound suggests it targets a specific protease. While the direct link of an ASTD-recognizing protease to apoptosis is not as universally characterized as caspases, the compound Z-ASTD-FMK has been identified as an inhibitor of EMAP-II (Endothelial Monocyte-Activating Polypeptide II). antibodies-online.comsigmaaldrich.com By using this compound to inhibit its target, researchers can investigate whether this specific protease is a component of known signaling cascades or if it initiates novel pathways. If the inhibition of the ASTD-binding protease leads to the blockage or alteration of downstream events, such as the activation of other proteases or changes in cell fate, it provides strong evidence for its position within a signaling cascade.
Role in Protein Processing and Maturation
Many proteins are synthesized as inactive precursors, or proproteins, that require proteolytic cleavage to become fully functional. core.ac.uk This processing is a critical step in the maturation of a wide range of proteins, including enzymes, hormones, and structural components of the cell.
This compound can be employed to determine if its target protease is involved in such maturation events. By treating cells with this compound and observing the accumulation of unprocessed proproteins or the absence of mature, active proteins, a direct link can be established. The biotin (B1667282) tag further aids in these studies by allowing for the isolation of the inhibitor-protease complex and any associated proprotein substrates, providing a comprehensive picture of the protein processing event. thermofisher.com
Probing Protein-Protein Interactions and Interactome Remodeling
The biotin moiety of this compound is key to its utility in studying protein-protein interactions. thermofisher.com The extremely high affinity of biotin for proteins like streptavidin and avidin (B1170675) allows for the efficient capture and identification of the target protease and its binding partners. nih.gov
Identification of Direct Binding Partners and Molecular Glues
By covalently linking to its target protease, this compound essentially "tags" the enzyme within the cell. Following cell lysis, the biotinylated protease, along with any proteins it is interacting with, can be pulled down using streptavidin-coated beads. nih.gov These co-precipitated proteins can then be identified using mass spectrometry. This approach, a form of affinity purification-mass spectrometry (AP-MS), can reveal the direct and stable binding partners of the protease. nih.gov
Furthermore, this technique can help identify "molecular glues," which are proteins that mediate the interaction between the target protease and other proteins without directly binding to the protease's active site. These interactions are often transient and difficult to capture with other methods.
Analysis of Ligand-Induced Protein Complex Changes
Cells constantly respond to internal and external signals, often leading to changes in protein complexes. The binding of a ligand, such as a signaling molecule or a metabolite, can induce conformational changes in a protein, altering its interaction with other proteins. nih.govnih.gov
This compound can be used to study how the interactome of its target protease changes in response to specific cellular stimuli. By comparing the proteins that co-purify with the biotinylated protease in the presence and absence of a particular ligand or stimulus, researchers can identify dynamic changes in protein complexes. nih.gov This provides insights into how the function of the protease and its associated pathways are regulated. A related technique, proximity-dependent biotin identification (BioID), uses a promiscuous biotin ligase fused to a protein of interest to label nearby proteins, offering another powerful method to map protein interaction networks. nih.govnih.gov
Study of Enzyme Involvement in Specific Biological Pathways and Phenotypes
By inhibiting a specific protease with this compound, researchers can observe the resulting phenotypic changes. For example, if the inhibition of the ASTD-binding protease affects cell proliferation, migration, or survival, it points to the involvement of this enzyme in the pathways that control these processes. The specificity of the ASTD peptide sequence ensures that the observed effects are, with high confidence, due to the inhibition of the intended target. The biotin tag also allows for the tracking and localization of the inhibited protease within the cell, providing further clues about its function in specific pathways.
Table of Compounds
| Compound Name |
| This compound |
| Biotin-DEVD-FMK |
| Z-ASTD-FMK |
| Z-IETD-FMK |
| Z-VAD-FMK |
Interactive Data Table: Applications of Biotinylated Probes in Protease Research
| Research Area | Technique | Probe Component Function | Information Gained |
| Protease Cascades | Irreversible Inhibition | FMK group blocks protease activity | Delineates the order and relationship of proteases in a signaling pathway |
| Protein Maturation | Affinity Purification | Biotin tag allows for pulldown of the protease-substrate complex | Identifies proteases responsible for activating proproteins |
| Protein-Protein Interactions | Affinity Purification-Mass Spectrometry (AP-MS) | Biotin tag captures the protease and its binding partners | Reveals the interactome of the target protease |
| Ligand-Induced Complex Changes | Comparative AP-MS | Biotin tag enables comparison of interactomes under different conditions | Uncovers dynamic regulation of protein complexes |
| Biological Pathway Analysis | Phenotypic Screening | FMK group induces a specific cellular effect | Links a specific protease to a biological function or disease state |
Impact on Cellular Signaling Transduction
There is no available research detailing the impact of this compound on cellular signaling transduction pathways. While biotin itself is known to influence gene expression and cellular signaling, and caspase inhibitors can modulate apoptotic signaling cascades, the specific effects of the conjugated this compound molecule have not been documented. nih.govnih.gov
Analysis in Disease Models (excluding human clinical data)
Investigation in In Vitro Disease Models (e.g., specific cell lines)
No published studies were found that investigate the application of this compound in in vitro disease models. Research on related but distinct compounds, such as Z-ASTD-FMK, mentions its potential as an inhibitor of EMAPII (Endothelial Monocyte-Activating Polypeptide II) activity, which is involved in apoptosis and inflammation. googleapis.comgoogle.com However, there is no data on the use of a biotinylated version in specific cell lines to model disease.
Exploration in Animal Models of Disease Pathophysiology (e.g., neurological models if relevant to specific protease, or models of inflammation, oncology)
A search of scientific literature yielded no studies on the use of this compound in animal models of any disease. While biotin supplementation has been explored in animal models for conditions like tauopathy and colitis, and caspase inhibitors have been studied in various disease contexts, there is no research available for the specific compound this compound in neurological, inflammatory, or oncological animal models. nih.govnih.govnih.govnih.gov
Advanced Research Directions and Future Perspectives for Biotin Astd Fmk
Development of Novel Biotin-ASTD-FMK Derivatives for Enhanced Specificity or Activity
The core structure of this compound provides a versatile scaffold for the development of novel derivatives with improved characteristics. Future research will likely focus on modifying the tetrapeptide sequence (Ala-Ser-Thr-Asp) to enhance specificity for other protease targets. By systematically substituting amino acids, researchers can fine-tune the probe's affinity for different enzymes. researchgate.net For instance, the introduction of non-canonical amino acids could confer resistance to proteolytic degradation and create more potent and selective inhibitors. researchgate.netmdpi.com
| Potential Modification Site | Objective | Example Approach |
| Peptide Sequence (ASTD) | Enhance specificity for new protease targets | Substitute canonical amino acids with non-canonical ones. |
| Linker Region | Improve detection and solubility | Vary the length and composition of the spacer arm. |
| Reactive Warhead (FMK) | Modulate reactivity and inhibition mechanism | Replace FMK with other electrophilic groups. |
Integration with Advanced Imaging Techniques for Spatiotemporal Analysis of Enzyme Activity
The biotin (B1667282) tag on this compound is key to its utility in various detection and imaging applications. Future research will increasingly integrate this probe with cutting-edge imaging technologies to visualize protease activity in real-time and with high spatial resolution within cells and tissues. Techniques like fluorescence microscopy, often in conjunction with fluorescently labeled avidin (B1170675) or streptavidin which bind tightly to biotin, can reveal the subcellular localization of active proteases. nih.gov
Advanced imaging modalities such as super-resolution microscopy could provide unprecedented detail about where these enzymes are active. Moreover, the use of biotinylated probes in electron microscopy can offer ultrastructural localization of target proteases. The ability to track enzyme activity dynamically will be crucial for understanding the complex roles of proteases in cellular processes like apoptosis and signal transduction. mpbio.com
Application in High-Throughput Screening Platforms for Modulator Discovery
This compound and its future derivatives are well-suited for use in high-throughput screening (HTS) platforms to discover novel modulators of protease activity. creative-peptides.com In a typical HTS setup, the biotinylated probe can be used in competitive binding assays. atrandi.com A library of small molecules can be screened for their ability to displace the probe from its target enzyme, with the biotin tag facilitating the detection of bound probe, often through an enzymatic reporter system like an ELISA. google.comgoogle.comgoogle.com
The adaptability of biotin-based detection methods makes them compatible with various HTS formats, including those utilizing fluorescence or luminescence. nih.gov This approach allows for the rapid screening of thousands of compounds, accelerating the identification of potential drug candidates that can either inhibit or enhance the activity of a specific protease. atrandi.com
Contribution to the Elucidation of Undiscovered Protease Functions
A significant future direction for this compound lies in its application as a tool for "activity-based protein profiling" (ABPP) to uncover novel functions of known proteases and to identify previously uncharacterized enzymes. By using this compound to tag active proteases in complex biological samples, researchers can then isolate and identify these enzymes using mass spectrometry. researchgate.net
This approach can reveal the full spectrum of proteases that recognize the ASTD sequence, potentially leading to the discovery of new enzymes with roles in various physiological and pathological processes. Furthermore, by applying this probe under different cellular conditions or in various disease models, it may be possible to link the activity of specific proteases to particular biological states, thereby elucidating their functions. science.gov
Potential for Rational Design of Enzyme-Targeting Molecules Based on this compound Insights
The structural and functional information gained from studies using this compound can serve as a foundation for the rational design of new enzyme-targeting molecules. nih.govrsc.org By understanding the specific interactions between the ASTD peptide sequence and its target protease, medicinal chemists can design more potent and selective inhibitors or activators. google.com
The process of rational drug design involves using the known structure of the target-probe complex to guide the synthesis of new compounds. google.com For example, if the crystal structure of a protease bound to this compound is determined, this can reveal the precise binding mode and key interactions. This information is invaluable for designing small molecules that mimic these interactions but have improved pharmacological properties, such as better cell permeability or metabolic stability.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Biotin-ASTD-FMK in academic research?
- Methodological Answer : this compound synthesis typically involves coupling biotin to the caspase inhibitor ASTD-FMK via a linker. Characterization requires nuclear magnetic resonance (NMR) for structural verification, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Experimental protocols should include reagent stoichiometry, reaction conditions (e.g., pH, temperature), and purification steps (e.g., column chromatography). For reproducibility, document solvent systems, retention times, and spectral peaks in supplementary materials .
Q. How should researchers design experiments to validate this compound’s specificity for caspase targets in cellular assays?
- Methodological Answer : Use caspase-deficient cell lines or caspase-knockout models as negative controls. Compare activity in treated vs. untreated cells via fluorometric or colorimetric caspase activity assays. Include positive controls (e.g., staurosporine for apoptosis induction) and validate results with Western blotting for caspase cleavage products. Ensure dose-response curves (e.g., 1–50 µM) are performed to assess off-target effects. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) .
Q. What are the best practices for storing Biotin-ATSD-FMK to maintain stability in long-term studies?
- Methodological Answer : Store lyophilized Biotin-ATSD-FMK at −80°C in airtight, light-protected vials. For working solutions, dissolve in anhydrous DMSO (≥99.9% purity) and aliquot to avoid freeze-thaw cycles. Validate stability via HPLC every 6 months; degradation >5% warrants batch replacement. Document storage conditions and solvent lot numbers in metadata .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Biotin-ATSD-FMK’s efficacy across different apoptosis models?
- Methodological Answer : Contradictions may arise from cell-type-specific permeability or caspase isoform selectivity. Perform comparative studies using isogenic cell lines with caspase-3/7/9 knockouts. Use flow cytometry to quantify intracellular probe retention and correlate with caspase activity. Apply multivariate regression to identify confounding variables (e.g., serum concentration, incubation time). Cross-validate findings with orthogonal methods like fluorescence microscopy or CRISPR-based caspase editing .
Q. What strategies optimize Biotin-ATSD-FMK’s detection sensitivity in complex biological samples (e.g., serum or tissue lysates)?
- Methodological Answer : Pre-clear samples with streptavidin beads to reduce endogenous biotin interference. Use a two-step detection system: (1) probe-target binding, (2) signal amplification via biotin-streptavidin-HRP conjugates. Optimize blocking buffers (e.g., 5% BSA with 0.1% Tween-20) to minimize non-specific binding. Validate sensitivity via spike-recovery experiments (80–120% recovery acceptable) and limit of detection (LOD) calculations using serial dilutions .
Q. How should researchers integrate Biotin-ATSD-FMK with omics workflows (e.g., proteomics or transcriptomics) to study apoptosis pathways?
- Methodological Answer : Combine Biotin-ATSD-FMK pull-down assays with mass spectrometry (MS) for caspase interactome mapping. Use isotopically labeled peptides for quantitative proteomics. For transcriptomic integration, perform RNA-seq on probe-treated cells and apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link caspase activity to gene expression changes. Normalize data using housekeeping genes or spike-in controls .
Q. What statistical frameworks are appropriate for analyzing time-dependent caspase inhibition by Biotin-ATSD-FMK?
- Methodological Answer : Use mixed-effects models to account for longitudinal data variability. For IC50 calculations, apply nonlinear regression (e.g., four-parameter logistic curve) with bootstrapping for confidence intervals. Compare inhibition kinetics (e.g., kon/koff rates) between caspase isoforms using ANOVA or Bayesian hierarchical models. Report effect sizes and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
Methodological Cross-Cutting Themes
- Data Reproducibility : Document reagent sources (e.g., Sigma-Aldrich for DMSO ), instrument calibration logs, and raw data deposition in repositories like Zenodo or Figshare .
- Ethical Compliance : For human-derived samples, follow institutional review board (IRB) protocols, including informed consent and anonymization .
- Literature Integration : Use tools like Web of Science to identify gaps (e.g., "caspase inhibitors" AND "biotinylation" from 2020–2025) and avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
